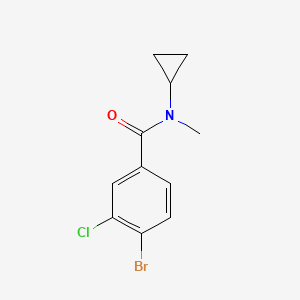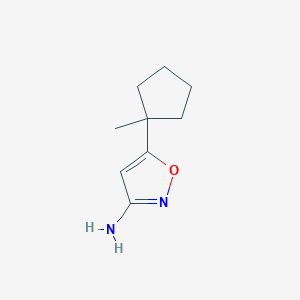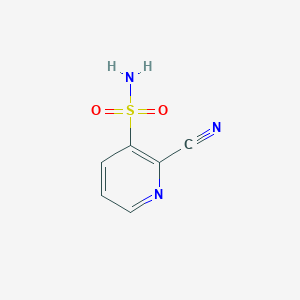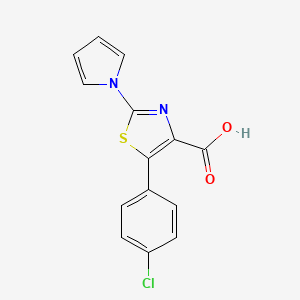
5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Vue d'ensemble
Description
5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid, or 5-Cl-PTCA, is a novel synthetic compound with potential applications in scientific research. It is a member of the thiazole family of heterocyclic compounds, which are known for their diverse biological activities. 5-Cl-PTCA has been studied in a variety of biological systems, including cell cultures, animal models, and humans, and has been found to have a number of potential therapeutic and diagnostic applications.
Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have focused on the synthesis and structural characterization of compounds related to "5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid". For instance, Kumarasinghe et al. (2009) discussed the regiospecific synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester, highlighting the challenge in unambiguous structure determination and the crucial role of single-crystal X-ray analysis (Kumarasinghe, Hruby, & Nichol, 2009). Similarly, Khalifa et al. (2017) synthesized new pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates, expanding the chemical diversity of compounds related to the core structure (Khalifa, Nossier, & Al-Omar, 2017).
Antimicrobial and Anticancer Properties
Research has also delved into the antimicrobial and anticancer properties of derivatives of this compound. For example, Hafez et al. (2016) synthesized novel pyrazole derivatives, showing good to excellent antimicrobial activity, and some compounds exhibited higher anticancer activity compared to the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study by Ali et al. (2002) on organotin(IV) derivatives of a closely related thiazole compound revealed its antibacterial and antifungal activities, underscoring the biological significance of these compounds (Ali, Khokhar, Bhatti, Mazhar, Masood, Shahid, & Badshah, 2002).
Molecular Docking and Quantum Chemical Analysis
Recent studies have incorporated molecular docking and quantum chemical analysis to explore the potential biological applications of related compounds. Venil et al. (2021) conducted FT-IR and FT-Raman investigation, quantum chemical analysis, and molecular docking studies of a thiazole derivative, providing insights into its pharmacological importance (Venil, Lakshmi, Balachandran, Narayana, & Salian, 2021). Viji et al. (2020) performed a similar analysis on another derivative, highlighting its potential antimicrobial activity through molecular docking results (Viji, Balachandran, Babiyana, Narayana, & Salian, 2020).
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S/c15-10-5-3-9(4-6-10)12-11(13(18)19)16-14(20-12)17-7-1-2-8-17/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMKRIWJPIXRRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=C(S2)C3=CC=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



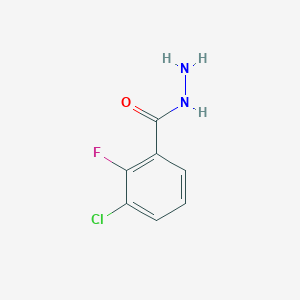
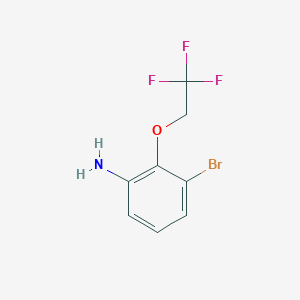
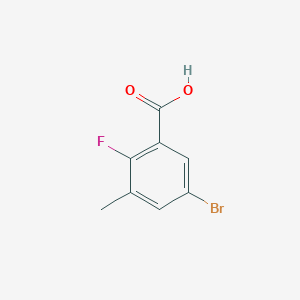
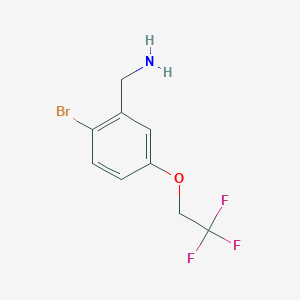
![2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide](/img/structure/B1380274.png)
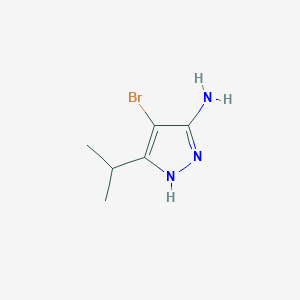
![3-(Bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B1380277.png)
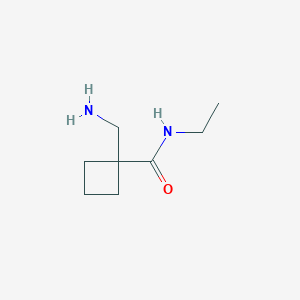
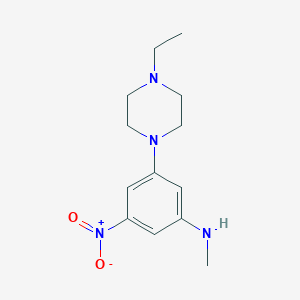
![4-[(3-Methoxycyclohexyl)oxy]pyrimidin-2-amine](/img/structure/B1380283.png)
